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molecular formula C12H9N3O2S B8546075 methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate

methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate

Cat. No. B8546075
M. Wt: 259.29 g/mol
InChI Key: RSGVZNBXLKVYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518423B1

Procedure details

259 g of methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate was dissolved in a solvent mixture of 3 l of methylene chloride with 0.5 l of tetrahydrofuran under a nitrogen atmosphere. Next, 2.5 l of a 1.01 M solution of diisobutylaluminum hydride in toluene was added dropwise thereinto while cooling the mixture so as to maintain the temperature in the system at 15° C. or below. After the completion of the reaction, the reaction mixture was poured into a mixture of 5 kg of ice with 3 l of methylene chloride. After adding 5 l of tetrahydrofuran, the resulting mixture was stirred for 1 hour. Then it was filtered and the filtrate was washed with water. After distilling off the solvent under reduced pressure, the obtained crystals were washed with diisopropyl ether to thereby give 125 g of the title compound as yellow crystals.
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[NH:9][C:8]3[CH:11]=[C:12]([C:15](OC)=[O:16])[CH:13]=[CH:14][C:7]=3[S:6][C:5]=2[N:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl.O1CCCC1.C1(C)C=CC=CC=1>[N:1]1[C:10]2[NH:9][C:8]3[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:7]=3[S:6][C:5]=2[N:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
259 g
Type
reactant
Smiles
N1=CC=NC=2SC3=C(NC21)C=C(C=C3)C(=O)OC
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the system at 15° C. or below
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
Then it was filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
WASH
Type
WASH
Details
the obtained crystals were washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC=2SC3=C(NC21)C=C(C=C3)CO
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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